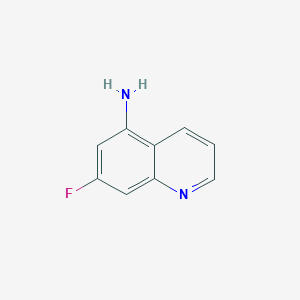

7-Fluoroquinolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoroquinolin-5-amine is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 7th position and an amine group at the 5th position on the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-5-amine typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through the reaction of quinoline with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 7-Fluoroquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Aplicaciones Científicas De Investigación

1. Chemistry

- Building Block for Synthesis : 7-Fluoroquinolin-5-amine serves as a precursor for synthesizing more complex quinoline derivatives, which can be tailored for specific applications in medicinal chemistry.

2. Biology

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, particularly against both Gram-positive and Gram-negative bacteria. Studies have shown significant inhibition rates, suggesting its potential as an antimicrobial agent .

3. Medicine

- Anticancer Potential : Research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development .

4. Industrial Applications

- Fluorescent Probes : The compound is utilized in developing fluorescent materials for biomedical applications, enhancing imaging techniques in biological research.

Recent studies have highlighted various biological activities associated with this compound:

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Antiviral | Potential antiviral properties demonstrated | |

| Binding Affinity | Favorable binding to specific biological targets |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinoline structure can significantly impact biological activity. Notable findings include:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-Fluoroquinoline | Fluorine at position 7 | Moderate antibacterial activity |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Enhanced solubility, varied activity |

| 6-Aminoquinoline | Amino group at position 6 | Different reactivity profile |

These comparisons underscore how variations in substituent positions affect both chemical properties and biological activities.

Case Studies

Several case studies have explored the efficacy of quinoline derivatives, including this compound:

Antibacterial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, indicating potential for clinical application.

Antiviral Screening : In vitro assays revealed that derivatives of this compound could effectively inhibit viral replication in cell cultures, suggesting its utility as an antiviral agent.

Molecular Docking Studies : Computational models predicted high binding affinities for specific targets involved in microbial metabolism, guiding further optimization of the compound's structure for enhanced efficacy.

Mecanismo De Acción

The mechanism of action of 7-Fluoroquinolin-5-amine involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death .

Comparación Con Compuestos Similares

7-Fluoroquinoline: Lacks the amine group at the 5th position.

5-Aminoquinoline: Lacks the fluorine atom at the 7th position.

Fluoroquinolones: A broader class of compounds with varying substitutions on the quinoline ring.

Uniqueness: 7-Fluoroquinolin-5-amine is unique due to the specific positioning of both the fluorine atom and the amine group, which imparts distinct chemical and biological properties. This dual substitution enhances its potential for various applications, particularly in medicinal chemistry .

Actividad Biológica

7-Fluoroquinolin-5-amine is a member of the fluoroquinolone family, known for its significant biological activities, particularly in antimicrobial and antiviral applications. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic uses, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound possesses a fluorine atom at the 7-position and an amine group at the 5-position of the quinoline ring. This unique structure contributes to its reactivity and interaction with various biological targets. The presence of the amino group enhances its potential as a pharmacological agent by facilitating interactions with enzymes involved in critical biochemical pathways.

Target Enzymes:

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria, leading to bacterial cell death upon inhibition.

Biochemical Pathways:

By disrupting DNA replication, this compound affects downstream processes such as protein synthesis and cell division. This action is crucial in combating bacterial infections and has implications for developing new antibiotics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further drug development aimed at treating resistant infections .

Antiviral Activity

In addition to its antibacterial properties, studies have highlighted its potential antiviral effects. Compounds in this class have demonstrated the ability to inhibit viral replication, including activity against human herpes virus type-1 (HHV-1) .

Cytotoxicity Studies

A series of cytotoxicity evaluations have been conducted to assess the efficacy of this compound against cancer cell lines. For instance, derivatives of quinoline compounds have shown promising results against MDA-MB468 breast cancer cells, indicating potential as anticancer agents .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

- Anticancer Activity : A study synthesized various 4-aminoquinoline derivatives, including those related to this compound. These compounds were evaluated for their cytotoxic effects on breast cancer cell lines, showing enhanced activity compared to traditional treatments like chloroquine .

- Antiviral Research : Another investigation focused on the antiviral properties of quinoline derivatives against HHV-1. The results indicated that modifications at specific positions on the quinoline ring could enhance antiviral efficacy .

Pharmacokinetics

Fluoroquinolones typically exhibit high gastrointestinal absorption and can penetrate the blood-brain barrier. This characteristic is crucial for developing treatments targeting central nervous system infections. The pharmacokinetic profile of this compound suggests it may be effective in both systemic and localized infections.

Propiedades

IUPAC Name |

7-fluoroquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEBTUFCSVVQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.